molecular formula C14H19Cl2N3O2S B13779355 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride CAS No. 936250-33-8

1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride

Cat. No.: B13779355
CAS No.: 936250-33-8
M. Wt: 364.3 g/mol
InChI Key: MAPDUVRSAWULKH-UHFFFAOYSA-N
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Description

1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride is a synthetic organic compound featuring a piperidine core substituted with an isoquinoline-5-sulfonyl group at the 4-position and an amine functional group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The isoquinoline moiety introduces aromaticity and planar rigidity, which may facilitate interactions with biological targets such as enzymes or receptors.

Properties

CAS No.

936250-33-8

Molecular Formula

C14H19Cl2N3O2S

Molecular Weight

364.3 g/mol

IUPAC Name

1-isoquinolin-5-ylsulfonylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C14H17N3O2S.2ClH/c15-12-5-8-17(9-6-12)20(18,19)14-3-1-2-11-10-16-7-4-13(11)14;;/h1-4,7,10,12H,5-6,8-9,15H2;2*1H

InChI Key

MAPDUVRSAWULKH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis generally involves:

  • Introduction of the sulfonyl group onto the isoquinoline ring.
  • Coupling of the isoquinoline-5-sulfonyl moiety with piperidin-4-ylamine.
  • Formation of the dihydrochloride salt for isolation and purification.

This approach requires careful control of reaction conditions, including solvents, temperature, and purification techniques, to achieve high yield and purity.

Key Synthetic Steps

Preparation of Isoquinoline-5-sulfonyl Chloride Intermediate
  • Starting from isoquinoline or substituted isoquinolines (e.g., 4-fluoroisoquinoline), sulfonation is performed using sulfuric anhydride or sulfuric acid to yield isoquinoline-5-sulfonic acid intermediates.
  • These intermediates are then converted to sulfonyl chlorides via halogenation using reagents such as thionyl chloride or phosphorus oxychloride under controlled temperature (10°C to 60°C) and time (5 to 30 hours).

This “one-pot” sulfonyl chloride synthesis improves efficiency and reduces purification steps, facilitating large-scale production.

Coupling with Piperidin-4-ylamine
  • The isoquinoline-5-sulfonyl chloride is reacted with piperidin-4-ylamine under nucleophilic substitution conditions.
  • The reaction is typically conducted in an appropriate solvent system (e.g., dichloromethane or acetonitrile) at controlled temperatures to favor sulfonamide bond formation.
  • Protection and deprotection steps may be employed to improve selectivity and yield, especially when multifunctional amines are involved.
Salt Formation and Purification
  • The free base product is converted into the dihydrochloride salt by treatment with hydrochloric acid, enhancing its stability and crystallinity.
  • Purification is achieved through recrystallization or chromatographic techniques to obtain high purity (>99.9%) suitable for pharmaceutical applications.

Detailed Research Findings and Yield Data

A recent study reported a robust six-step synthetic process starting from ethylenediamine and 5-isoquinoline sulfonyl chloride, involving sulfonamidation, protection, nucleophilic substitution, deprotection, cyclization, and salification steps. This method achieved an overall yield of 67.1% with product purity of 99.94%, demonstrating operational simplicity and suitability for industrial scale-up.

Step Number Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Sulfonamidation 5-isoquinoline sulfonyl chloride, amine High Formation of sulfonamide linkage
2 Protection Protecting groups for amine functionalities Moderate Enhances selectivity
3 Nucleophilic Substitution Piperidin-4-ylamine, solvent, temp control High Coupling step
4 Deprotection Acidic or basic conditions High Removal of protecting groups
5 Cyclization Intramolecular reaction conditions Moderate Formation of piperidine ring if needed
6 Salification HCl treatment Quantitative Formation of dihydrochloride salt

This process avoids the use of homopiperazine intermediates, which were common in earlier methods, thus simplifying the synthesis and reducing environmental impact.

Alternative Synthetic Routes and Modifications

  • Patents disclose alternative approaches involving diazotization and Sandmeyer reactions to functionalize isoquinoline derivatives, which can be adapted for sulfonyl chloride formation.
  • Modifications of the isoquinoline ring or sulfonyl group have been explored to optimize biological activity and synthetic accessibility.
  • Prodrugs of related isoquinoline sulfonyl compounds have been synthesized to improve pharmacokinetics, indicating the versatility of the sulfonylation chemistry involved.

Summary Table of Preparation Methods

Method/Step Description Advantages References
Sulfonation of Isoquinoline Reaction with sulfuric anhydride to form sulfonic acid One-pot, scalable
Conversion to Sulfonyl Chloride Halogenation with thionyl chloride or phosphorus halides Efficient, high purity
Coupling with Piperidin-4-ylamine Nucleophilic substitution forming sulfonamide bond High yield, selective
Protection/Deprotection Use of protecting groups to improve selectivity Enhances purity and yield
Salt Formation Formation of dihydrochloride salt for stability Improves crystallinity and handling

Chemical Reactions Analysis

Types of Reactions: 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride has been studied for various applications:

Protein Kinase Inhibition

This compound acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site. Its significance lies in its ability to modulate cellular signaling pathways, which are crucial for various biological processes.

Mechanism of Action :
The binding of this compound prevents the phosphorylation of target proteins, thereby influencing signaling cascades involved in cell growth and differentiation.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit antimicrobial properties. Research has shown that certain modifications enhance their efficacy against various bacterial strains.

CompoundAntimicrobial ActivityReference
Compound AEffective against E. coli
Compound BEffective against S. aureus

Vasodilatory Effects

Research indicates that isoquinoline sulfonamide derivatives can induce vasodilation, enhancing blood flow in specific vascular beds. This property suggests potential therapeutic applications in treating vascular diseases.

CompoundVasodilatory EffectSelectivityReference
Compound 6HighVertebral artery > trapidil
Compound 11ModerateVertebral artery > diltiazem

Vasodilation in Animal Models

A study evaluated the effects of isoquinoline sulfonamide derivatives on canine models, demonstrating that specific compounds significantly increased arterial blood flow when administered locally. This underscores the potential for these compounds in treating conditions related to impaired blood flow.

Enzyme Inhibition Profiles

Another investigation focused on the inhibitory effects of various isoquinoline derivatives against HIV reverse transcriptase and other viral enzymes. The findings revealed that specific modifications on the isoquinoline scaffold significantly enhanced inhibitory potency, with some derivatives exhibiting IC50 values in the nanomolar range.

Mechanism of Action

The mechanism of action of 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride with structurally related piperidine derivatives, focusing on molecular attributes, substituents, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents LogP PSA (Ų) Key Features
1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride (Target) C₁₄H₁₆Cl₂N₄O₂S (estimated) ~385.3 (estimated) Isoquinoline-5-sulfonyl, piperidin-4-amine ~2.5* ~90* Aromatic isoquinoline enhances target binding; dihydrochloride improves solubility.
1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ylamine dihydrochloride C₉H₁₄Cl₃N₃S 304.67 Thiazolylmethyl, chloro substituent 3.96 70.39 High lipophilicity (LogP 3.96) suggests membrane permeability; thiazole may confer metabolic stability.
1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride C₁₂H₂₀ClN₅OS 325.84 Pyrimidinyl, ethoxy, methylsulfanyl N/A N/A Pyrimidine core likely engages in π-π stacking; ethoxy group may modulate pharmacokinetics.
(R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine C₁₄H₁₅N₃O₂S 297.36 Isoquinoline-5-sulfonyl, piperidin-3-amine N/A N/A Stereochemistry (R-configuration) may influence chiral target interactions; lacks dihydrochloride salt.

*Estimated based on structural analogs.

Structural and Functional Differences

  • Core Heterocycle: The target compound’s isoquinoline group contrasts with thiazole () or pyrimidine () in analogs. Isoquinoline’s extended aromatic system may improve binding to hydrophobic pockets in biological targets compared to smaller heterocycles.
  • Substituent Position: Piperidin-4-ylamine (target) vs.
  • Salt Form : Dihydrochloride salts (target, ) enhance aqueous solubility compared to free bases (), critical for in vivo applications.

Biological Activity

1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an isoquinoline moiety with a piperidine ring, which is known to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride is C13H16Cl2N2O2SC_{13}H_{16}Cl_2N_2O_2S with a molecular weight of approximately 365.39 g/mol. The presence of the sulfonyl group is critical for its biological activity, allowing for covalent interactions with nucleophilic sites on proteins and enzymes.

The mechanism of action for 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride involves:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with active site residues in enzymes, inhibiting their catalytic functions. This inhibition can affect various signaling pathways within cells.
  • Protein Interaction : The isoquinoline structure may interact with specific receptors or proteins, modulating their activity and influencing cellular responses.

Antibacterial Properties

Research has indicated that compounds similar to 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine exhibit antibacterial activity. For instance, quinoline derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , suggesting a potential application in treating bacterial infections .

Anticancer Activity

The compound has been explored for its anticancer properties. Studies have demonstrated that similar isoquinoline derivatives can inhibit tumor growth in vivo by affecting pathways regulated by protein kinases such as Akt (Protein Kinase B), which are crucial in cancer cell proliferation and survival .

Enzyme Inhibition

In addition to antibacterial and anticancer activities, the compound may also act as an inhibitor of other enzymes. For example, studies have shown that related compounds can inhibit acetylcholinesterase and urease, indicating potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Research Findings and Case Studies

StudyFindingsImplications
Biological Activity ScreeningCompounds similar to the target compound showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .Potential use as antibacterial agents in clinical settings.
Anticancer StudiesIsoquinoline derivatives demonstrated significant inhibition of tumor growth in xenograft models .Suggests potential development as anticancer therapeutics.
Enzyme Interaction StudiesDocking studies indicated strong binding affinity to acetylcholinesterase .Could lead to new treatments for neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for 1-(isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride, and how can purity be validated?

Methodological Answer:

  • Synthesis: The compound can be synthesized via sulfonylation of piperidin-4-ylamine derivatives using isoquinoline-5-sulfonyl chloride under anhydrous conditions. A typical procedure involves reacting piperidin-4-ylamine with the sulfonyl chloride in dichloromethane (DCM) in the presence of a base like triethylamine (Et₃N) .
  • Purification: Column chromatography (silica gel, gradient elution with DCM/methanol) or recrystallization from ethanol/water mixtures is recommended.
  • Purity Validation: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) with UV detection at 254 nm. Confirm molecular identity via HRMS (High-Resolution Mass Spectrometry) and structural integrity via ¹H/¹³C NMR .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy .
  • Storage: Store in airtight containers at 2–8°C, protected from light and moisture.
  • Emergency Measures:
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
    • Skin Contact: Wash immediately with soap and water; remove contaminated clothing .

Advanced Research Questions

Q. How can researchers optimize reaction yields for sulfonylation steps in synthesis?

Methodological Answer:

  • Experimental Design: Apply Design of Experiments (DoE) to evaluate variables (e.g., temperature, molar ratios, solvent polarity). For example, a Central Composite Design (CCD) can identify optimal conditions .
  • Case Study: A study on similar sulfonylation reactions found that yields improved from 65% to 89% by increasing the reaction temperature from 25°C to 40°C and using DCM instead of THF .
  • Statistical Tools: Use software like Minitab or JMP to analyze interactions between variables and predict optimal parameters .

Q. How can computational methods aid in predicting the biological activity of this compound?

Methodological Answer:

  • In Silico Modeling:
    • Docking Studies: Use AutoDock Vina to predict binding affinity to target receptors (e.g., kinases or GPCRs). The isoquinoline sulfonyl group may interact with hydrophobic pockets .
    • QSAR Analysis: Build quantitative structure-activity relationship models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors .
  • Validation: Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) to refine models .

Q. How should contradictory data on biological activity be resolved?

Methodological Answer:

  • Hypothesis Testing: Replicate experiments under controlled conditions (e.g., pH, buffer composition, cell line consistency).
  • Comparative Analysis: Cross-reference with structurally analogous compounds. For example, 4-(4-methylpiperazin-1-yl)aniline dihydrochloride showed variable activity against cancer cell lines depending on assay type (MTT vs. ATP-lite) .
  • Mechanistic Studies: Use CRISPR knockouts or siRNA silencing to confirm target specificity and rule off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.